N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H22ClN3O2S2 and its molecular weight is 448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C21H22ClN3O2S2
- Molecular Weight : 448 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, resulting in various biological responses. However, detailed studies are required to elucidate the exact pathways involved.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiplatelet Activity : The compound has shown significant inhibition of platelet aggregation in platelet-rich plasma (PRP), with an IC50 value of 53 nM. This suggests a potential application in cardiovascular therapeutics where platelet aggregation is a critical factor .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its spectrum of activity against various pathogens is limited and requires further investigation.
- Cytotoxicity : In vitro studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. Further research is needed to determine the mechanism behind this activity and its potential therapeutic applications.
Comparative Analysis
To understand the uniqueness of this compound's biological activity, it can be compared with other spirocyclic compounds and thiophene derivatives:
Compound Name | Biological Activity | IC50 Value (if applicable) | Notes |
---|---|---|---|
Compound A | Antiplatelet | 53 nM | Similar mechanism to N-(5-chloro...) |
Compound B | Antimicrobial | Not specified | Requires further study |
Compound C | Cytotoxic | Varies by cell line | Potential for cancer therapy |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Cardiovascular Research : A study demonstrated the efficacy of this compound in reducing thrombus formation in animal models, suggesting its potential as a novel antiplatelet agent.
- Cancer Research : In vitro assays have shown that this compound can induce apoptosis in specific cancer cell lines, warranting further exploration into its mechanisms and therapeutic implications.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S2/c1-27-16-8-7-14(22)12-15(16)23-18(26)13-29-20-19(17-6-5-11-28-17)24-21(25-20)9-3-2-4-10-21/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHNVTAFNQCBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.